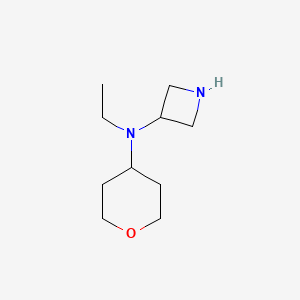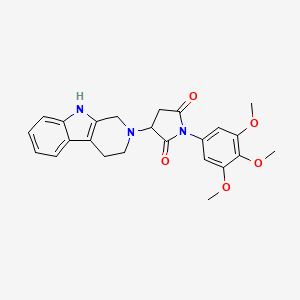![molecular formula C17H19FN4O2 B14963013 2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B14963013.png)
2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a piperidinyl group, and a pyrimidinyl group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate. This intermediate is then reacted with a piperidinyl-substituted pyrimidine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-[2-(4-Fluorophenoxy)ethyl]piperazin-1-YL)-8-pyrimidin-5-YLquinoline
- 1-[2-(4-Fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride
Uniqueness
2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Eigenschaften
Molekularformel |
C17H19FN4O2 |
|---|---|
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-N-(2-piperidin-1-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C17H19FN4O2/c18-13-4-6-15(7-5-13)24-12-16(23)21-14-10-19-17(20-11-14)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) |
InChI-Schlüssel |
DJJCTULEBODLFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14962946.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962950.png)
![Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B14962956.png)
![3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B14962964.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14962971.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14962977.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione](/img/structure/B14962979.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14962990.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14962997.png)
![N-(3,4-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963003.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14963005.png)

![N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B14963025.png)
